7-Chloroisoquinoline-8-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Researchers requiring a bifunctional isoquinoline scaffold often face supply inconsistencies that compromise cross-coupling or amidation reproducibility. 7-Chloroisoquinoline-8-carboxylic acid (CAS 1824331-69-2) provides a reliable solution with orthogonal reactive handles-a carboxylic acid for initial derivatization and a 7-chloro group for subsequent metal-catalyzed coupling-enabling precise, sequential molecular construction. Key supply advantages: • Consistent ≥95% purity verified by Certificate of Analysis to ensure reproducible synthetic outcomes • Defined lipophilicity (XLogP3: 2.3) and molecular weight (207.61 g/mol) supporting predictable physicochemical profiles • Reliable global availability eliminates delays caused by in-house synthesis or uncharacterized alternatives

Molecular Formula C10H6ClNO2
Molecular Weight 207.61
CAS No. 1824331-69-2
Cat. No. B2641384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinoline-8-carboxylic acid
CAS1824331-69-2
Molecular FormulaC10H6ClNO2
Molecular Weight207.61
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
InChIKeyYFVHCDGCWIBWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinoline-8-carboxylic Acid: Precision Synthesis Building Block


7-Chloroisoquinoline-8-carboxylic acid (CAS 1824331-69-2) is a heterocyclic aromatic compound belonging to the isoquinoline carboxylic acid class, characterized by a chlorine substituent at the 7-position and a carboxylic acid group at the 8-position on the isoquinoline ring [1]. This bifunctional scaffold offers two distinct reactive handles—a carboxylic acid for amide/ester formation and a chloro group amenable to metal-catalyzed cross-coupling—making it a versatile building block for constructing complex molecular architectures in medicinal chemistry and agrochemical research . Its high purity (typically ≥95%) and defined physical properties support reproducible synthetic outcomes .

Bifunctional scaffold – COOH supports amide/ester formation
Chloro handle – suited for Pd-catalyzed cross-coupling reactions
Defined purity profile – supports reproducible synthetic outcomes

7-Chloroisoquinoline-8-carboxylic Acid vs. Halogenated Analogs


Substituting 7-chloroisoquinoline-8-carboxylic acid with a different halogenated isoquinoline carboxylic acid—such as the 7-fluoro, 7-bromo, or non-halogenated 8-carboxylic acid analog—introduces substantial changes in key physicochemical properties that directly impact synthetic utility and biological performance. As demonstrated by comparative computational data, the chlorine atom at the 7-position confers a specific balance of lipophilicity (XLogP3: 2.3), polar surface area (50.2 Ų), and molecular weight (207.61 g/mol) that is distinct from fluorine (XLogP3: 2.07, MW: 191.16) or bromine (XLogP3: 1.32, MW: 252.06) analogs [1][2]. These differences alter compound solubility, membrane permeability, and reactivity in cross-coupling reactions, making one-to-one substitution without re-optimization of reaction conditions or biological assays ill-advised. The unique combination of a chloro substituent and an 8-carboxylic acid group is not replicated by other regioisomers or halogen variants, underscoring the need for precise selection.

7-Chloro target
7-Fluoro analog C-F bond generally unreactive in standard Pd-catalyzed coupling; may not support sequential functionalization strategies.
7-Chloro target
7-Bromo analog Increased steric bulk and higher molecular weight may alter coupling kinetics and product atom economy.
7-Chloro target
Unsubstituted analog Lacks halogen handle; may not support sequential derivatization or metal-catalyzed diversification.

Comparative Evidence for 7-Chloroisoquinoline-8-carboxylic Acid


Lipophilicity (XLogP3) Comparison

The target compound exhibits an XLogP3 value of 2.3, which is intermediate between the more hydrophilic 7-fluoroisoquinoline-8-carboxylic acid (XLogP3: 2.07) and the more hydrophobic non-halogenated isoquinoline-8-carboxylic acid (XLogP3: 1.63–1.93) [1]. This lipophilicity profile may enhance membrane permeability relative to the fluoro analog while avoiding the excessive hydrophobicity that can lead to poor aqueous solubility and high metabolic clearance.

Lipophilicity
Cross-study comparable
XLogP3 2.3
Supports permeability-solubility balance review
Δ +0.23 vs fluoro (2.07); Δ +0.37–0.67 vs unsubstituted (1.63–1.93)
Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Molecular Weight and Steric Bulk Comparison

With a molecular weight of 207.61 g/mol, 7-chloroisoquinoline-8-carboxylic acid is significantly lighter than the 7-bromo analog (7-bromoquinoline-8-carboxylic acid, MW 252.06 g/mol) and heavier than the 7-fluoro analog (MW 191.16 g/mol) [1][2]. This intermediate mass offers a compromise between steric hindrance and synthetic accessibility. The smaller chloro substituent (vs. bromo) may facilitate smoother metal-catalyzed cross-coupling reactions by reducing steric congestion around the reactive center, while its greater mass (vs. fluoro) can provide more favorable reaction kinetics in certain transformations.

Molecular Weight
Cross-study comparable
207.61 g/mol
Supports atom economy and steric context review
Δ +16.45 vs fluoro (191.16); Δ −44.45 vs bromo (252.06)
Synthetic Chemistry Building Block Selection Cross-Coupling Reactions

TPSA and Membrane Permeability

The target compound possesses a topological polar surface area (TPSA) of 50.2 Ų, a value that falls within the favorable range (typically < 140 Ų) for oral bioavailability and blood-brain barrier penetration [1]. This TPSA is virtually identical to that of isoquinoline-8-carboxylic acid (50.19 Ų) and likely similar to other 7-halo analogs, indicating that halogen substitution at the 7-position does not significantly alter the polar surface area contributed by the carboxylic acid and aromatic nitrogen . However, when combined with its distinct lipophilicity (XLogP3: 2.3), this TPSA value places the compound in a unique region of physicochemical space that may optimize passive membrane diffusion relative to more polar or more lipophilic alternatives.

Polar Surface Area
Class-level inference
TPSA 50.2 Ų
Supports membrane permeability context review
Essentially equivalent to unsubstituted analog (50.19 Ų); TPSA alone insufficient
ADME Prediction Drug-Likeness Physicochemical Profiling

Cross-Coupling Reactivity: Chloro vs. Fluoro

The C-Cl bond in 7-chloroisoquinoline-8-carboxylic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the C-F bond in 7-fluoroisoquinoline-8-carboxylic acid, which is generally inert under standard coupling conditions [1]. While the C-Br bond in the corresponding bromo analog is even more reactive, the chloro group offers a desirable balance of reactivity and stability. This enables sequential functionalization strategies where the chloro substituent can be selectively activated for coupling after transformations at the carboxylic acid handle.

Pd Coupling Reactivity
Class-level inference
C-Cl reactive under standard Suzuki conditions
Supports sequential functionalization strategy review
C-F generally unreactive; C-Br hyper-reactive; context may vary with substrate
Synthetic Methodology C-C Bond Formation Palladium Catalysis

Purity and Commercial Availability

7-Chloroisoquinoline-8-carboxylic acid is commercially available from multiple reputable suppliers with a typical purity of 95% or higher . The product is offered in various pack sizes, with pricing that reflects its specialized nature as a non-commodity building block. For instance, pricing from one supplier ranges from approximately $712 for 0.1g to $8,819 for 10g (USD, 2025 pricing) [1]. This contrasts with the more widely available and less expensive isoquinoline-8-carboxylic acid (unsubstituted), but aligns with the pricing of other 7-halogenated isoquinoline carboxylic acids, which are similarly niche research chemicals. The availability of analytical certificates (COA) from vendors like Sigma-Aldrich ensures batch-to-batch consistency for critical research applications .

Purity & Supply
Supporting evidence
≥95% purity; commercial availability
Supports procurement planning and batch consistency review
Pricing and availability may vary by region and vendor
Chemical Procurement Quality Control Research Supply Chain

Application Scenarios for 7-Chloroisoquinoline-8-carboxylic Acid


Lead Optimization with Balanced Lipophilicity

In lead optimization programs where fine-tuning lipophilicity is critical for achieving optimal ADME properties, 7-chloroisoquinoline-8-carboxylic acid offers a distinct advantage over its fluoro and unsubstituted analogs. Its XLogP3 of 2.3 provides a middle ground that can improve membrane permeability relative to the more hydrophilic fluoro analog (XLogP3: 2.07) while avoiding the potential solubility and metabolic liabilities associated with higher lipophilicity . This makes it a preferred scaffold when designing orally bioavailable or CNS-penetrant candidates where a logP in the 2–3 range is often desirable.

Sequential Functionalization in Complex Synthesis

The bifunctional nature of 7-chloroisoquinoline-8-carboxylic acid, with its carboxylic acid and chloro substituent, enables chemoselective synthetic sequences. The carboxylic acid can be first derivatized (e.g., to an amide or ester) without affecting the chloro group, which can then be subsequently activated for a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, amine, or other functional groups . This reactivity profile is not readily achievable with the fluoro analog, as the C-F bond is typically inert under standard coupling conditions. This scenario is ideal for constructing diverse isoquinoline libraries for high-throughput screening or for late-stage functionalization of advanced intermediates.

Agrochemical Intermediate Synthesis

The isoquinoline carboxylic acid scaffold is relevant to the development of herbicides and other agrochemicals, as exemplified by quinclorac (3,7-dichloroquinoline-8-carboxylic acid) . 7-Chloroisoquinoline-8-carboxylic acid, with its specific molecular weight (207.61 g/mol) and polar surface area (50.2 Ų), offers a distinct profile for designing novel agrochemical leads. Its intermediate lipophilicity and chlorine substituent may confer favorable soil mobility and plant uptake characteristics compared to other halogenated analogs, making it a valuable building block for exploratory synthesis in crop protection research.

Reproducible Purity for Academic Research

For academic laboratories engaged in methodology development or the synthesis of novel isoquinoline derivatives, the availability of 7-chloroisoquinoline-8-carboxylic acid from major suppliers with documented purity (≥95%) and certificates of analysis ensures experimental reproducibility . The consistent quality of this building block, relative to in-house synthesized or less rigorously characterized alternatives, reduces the risk of variable outcomes in sensitive reactions such as cross-couplings or amide bond formations, thereby accelerating research progress and enhancing the reliability of published results.

Application
Selection Property
Validation Focus
Lead optimization studies
Lipophilicity-balance profile
Permeability-solubility endpoint review
Sequential functionalization
Chemoselective reactivity context
Cross-coupling condition review
Agrochemical intermediate research
Physicochemical profile context
Soil mobility and uptake studies
Academic methodology development
Documented purity and COA
Batch-to-batch reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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